Ethyl 4-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalazinone moiety, a sulfonamide group, and an ester functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with cyclic ketones under acidic or basic conditions.
Sulfonylation: The phthalazinone intermediate is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products
Oxidation: Carboxylic acids or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, Ethyl 4-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research could focus on its efficacy and safety as a therapeutic agent for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Ethyl 4-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds like phthalazinone itself or its various substituted derivatives.
Sulfonamides: Other sulfonamide-containing compounds, such as sulfanilamide.
Benzoate Esters: Compounds like methyl benzoate or ethyl benzoate.
Uniqueness
Ethyl 4-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate is unique due to its combination of a phthalazinone core, a sulfonamide group, and an ester functional group. This combination of features is not commonly found in a single molecule, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H29N3O5S |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
ethyl 4-[[5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methylphenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C26H29N3O5S/c1-4-29-25(30)22-9-7-6-8-21(22)24(27-29)19-11-10-17(3)23(16-19)35(32,33)28-20-14-12-18(13-15-20)26(31)34-5-2/h10-16,28H,4-9H2,1-3H3 |
InChI Key |
LCMWAKGLQMNVKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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